2-iso-Pentylthiobenzyl alcohol
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Overview
Description
2-iso-Pentylthiobenzyl alcohol is an organic compound with the molecular formula C({12})H({18})OS It is characterized by the presence of a thiol group attached to a benzyl alcohol structure, with an iso-pentyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Pentylthiobenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of benzyl chloride with iso-pentylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}5\text{H}{11}\text{SH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}\text{C}5\text{H}{11} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of phase-transfer catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-iso-Pentylthiobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iso-Pentylthiobenzyl alcohol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This property is exploited in bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Lacks the thiol and iso-pentyl groups, making it less reactive in certain chemical reactions.
Iso-pentyl alcohol: Lacks the benzyl and thiol groups, limiting its applications in bioconjugation.
Thiobenzyl alcohol: Similar structure but without the iso-pentyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
[2-(3-methylbutylsulfanyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEMAQHLYRSKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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